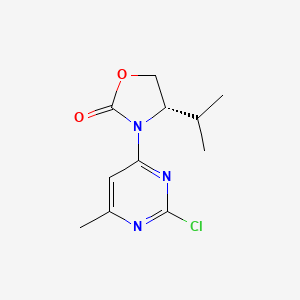

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone

Vue d'ensemble

Description

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of a pyrimidyl group and a chiral oxazolidinone ring makes it an interesting subject for synthetic and mechanistic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone typically involves the following steps:

Formation of the Pyrimidyl Intermediate: The starting material, 2-chloro-6-methylpyrimidine, is synthesized through a series of halogenation and methylation reactions.

Oxazolidinone Ring Formation: The pyrimidyl intermediate is then reacted with an isopropylamine derivative under controlled conditions to form the oxazolidinone ring. This step often requires the use of a chiral catalyst to ensure the correct stereochemistry.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield hydroxylated or ketone derivatives.

Reduction: Can produce alcohols or amines.

Substitution: Results in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

-

Antimicrobial Properties :

- Research indicates that oxazolidinones, including this compound, have shown effectiveness against various bacterial strains. The presence of the chloro and pyrimidine groups is believed to enhance its antimicrobial activity.

- A study highlighted that derivatives of similar oxazolidinones demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential for further exploration in treating resistant bacterial infections.

-

Anticancer Activity :

- Preliminary studies have suggested that (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone may inhibit cancer cell proliferation. The mechanism is thought to involve the inhibition of key enzymes related to tumor growth.

- In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, indicating a need for further investigation into its efficacy and safety profile.

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective potential of oxazolidinones, suggesting that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antimycobacterial Activity

A recent study evaluated various oxazolidinone derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound exhibited promising antitubercular activity, with IC values ranging from 1.35 to 2.18 μM for potent analogs. This suggests the potential for developing new treatments for tuberculosis using this compound as a lead structure.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives of oxazolidinones were assessed for toxicity. The findings revealed that many compounds were non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development in therapeutic applications.

Summary of Applications

| Application Type | Description |

|---|---|

| Antimicrobial Activity | Effective against Mycobacterium tuberculosis and other bacterial strains. |

| Anticancer Activity | Potential to inhibit cancer cell proliferation; requires further study. |

| Neuroprotective Effects | Possible protection against oxidative stress in neuronal cells. |

Mécanisme D'action

The mechanism of action of (S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-(2-Chloro-4-pyrimidyl)-4-isopropyl-2-oxazolidinone: Lacks the methyl group at the 6-position of the pyrimidyl ring.

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-methyl-2-oxazolidinone: Has a methyl group instead of an isopropyl group at the 4-position of the oxazolidinone ring.

Uniqueness

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone is unique due to its specific substitution pattern and chiral nature, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone, also known as CAS 1429180-99-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and safety profiles based on diverse research findings.

- Molecular Formula : C11H14ClN3O2

- Molecular Weight : 255.7 g/mol

- Structure : The compound features a pyrimidine ring substituted with chlorine and methyl groups, along with an oxazolidinone moiety.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. Its structural components are believed to contribute to this activity by interfering with bacterial cell wall synthesis or function.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, in vitro studies demonstrated significant inhibitory effects on the growth of breast cancer cell lines (MDA-MB-231), with an IC50 value of approximately 0.126 μM, indicating potent activity against cancer cells while sparing non-cancerous cells like MCF10A by a factor of nearly 20 .

- Mechanisms of Inhibition : The compound's mechanism may involve the inhibition of key enzymes such as matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. It has been observed to inhibit MMP-2 and MMP-9 significantly .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics of this compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Half-life | >12 hours |

These parameters suggest a favorable pharmacokinetic profile, with sufficient oral bioavailability and manageable clearance rates .

Safety Profile

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models. In studies involving Kunming mice, no significant adverse effects were noted at doses up to 2000 mg/kg . Further studies demonstrated a favorable safety profile at therapeutic doses, reinforcing its potential as a candidate for drug development.

Case Studies and Research Findings

Several case studies and research articles have documented the biological activities and potential therapeutic applications of this compound:

- In Vitro Studies : Research has shown that the compound effectively reduces viral loads in models of influenza A virus infection, suggesting antiviral properties alongside its anticancer effects .

- In Vivo Efficacy : In a mouse model for breast cancer metastasis, treatment with the compound led to significant reductions in metastatic nodules compared to control groups .

- Comparative Studies : When compared to other pyrimidine derivatives, this compound demonstrated superior selectivity and efficacy against cancer cells, highlighting its potential as a lead compound in drug design .

Propriétés

IUPAC Name |

(4S)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHPPZCNOWLVCO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)Cl)N2[C@H](COC2=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.